2-[1-(2-Methylpropyl)triazol-4-yl]pyridine
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Overview
Description
2-[1-(2-Methylpropyl)triazol-4-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-Methylpropyl)triazol-4-yl]pyridine typically involves a multi-step process. One common method is the ‘click’ reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is known for its high efficiency and selectivity. The general steps include:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper catalysis to form the triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-Methylpropyl)triazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: Reduction reactions can modify the triazole ring, potentially forming dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Scientific Research Applications
2-[1-(2-Methylpropyl)triazol-4-yl]pyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methylpropyl)triazol-4-yl]pyridine largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers through its nitrogen atoms. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific derivative and application.
Comparison with Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound features two triazole rings and is known for its versatility as a ligand in coordination chemistry.
1,2,4-Triazole Derivatives: These compounds are widely studied for their biological activities and are used in various pharmaceutical applications.
Uniqueness: 2-[1-(2-Methylpropyl)triazol-4-yl]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-methylpropyl)triazol-4-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9(2)7-15-8-11(13-14-15)10-5-3-4-6-12-10/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCUPHDUAQRZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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